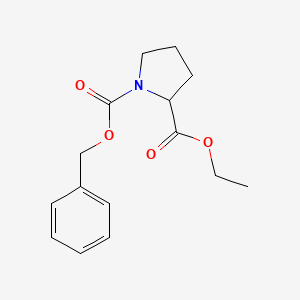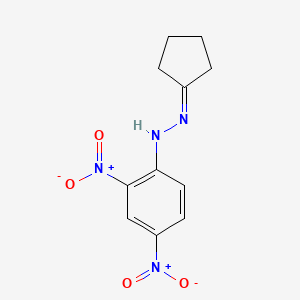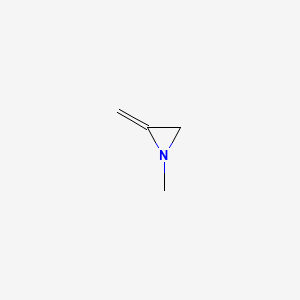
n-(3-Chloro-2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chloro-2,4-difluorophenyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- typically involves the reaction of 3-chloro-2,4-difluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-chloro-2,4-difluoroaniline+acetic anhydride→ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)-+acetic acid
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for the synthesis of pharmaceutical agents.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
- ACETAMIDE,N-(2,4-DICHLOROPHENYL)-
- ACETAMIDE,N-(3-CHLORO-4-FLUOROPHENYL)-
Comparison: ACETAMIDE,N-(3-CHLORO-2,4-DIFLUOROPHENYL)- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds that may have different substitution patterns.
Properties
CAS No. |
322-34-9 |
|---|---|
Molecular Formula |
C8H6ClF2NO |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-6-3-2-5(10)7(9)8(6)11/h2-3H,1H3,(H,12,13) |
InChI Key |
BYHHKOMXEQFRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















